2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine, also known as RO-10-5824 or RO-10-5824, is a research compound primarily utilized for its activity at dopamine receptors. Specifically, it demonstrates partial agonist effects at the dopamine D4 receptor subtype. [, , ] This selectivity makes RO-10-5824 a valuable tool in investigating the role of D4 receptors in various neurological and physiological processes.
Ro10-5824 was originally developed by the pharmaceutical company Hoffmann-La Roche. It falls under the category of psychoactive compounds, specifically targeting neurotransmitter systems. Its classification as a selective serotonin reuptake inhibitor (SSRI) highlights its potential therapeutic applications in managing depression and anxiety disorders.
The synthesis of Ro10-5824 involves multiple steps, typically starting from readily available precursors. The general synthetic route can be summarized as follows:
Ro10-5824 has a complex molecular structure characterized by a fused ring system that contributes to its biological activity.
The three-dimensional conformation of Ro10-5824 is critical for its binding affinity and selectivity towards the serotonin transporter.
Ro10-5824 participates in various chemical reactions typical for amine-containing compounds. Key reactions include:
These reactions are important for understanding the stability and reactivity of Ro10-5824 under physiological conditions.
Ro10-5824 exerts its pharmacological effects primarily through inhibition of the serotonin transporter. This action leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between Ro10-5824 and amino acid residues within the binding site of the transporter.
Ro10-5824 possesses several notable physical and chemical properties:
These properties are significant for formulation development in pharmaceutical applications.
Ro10-5824 is primarily investigated for its potential applications in treating mood disorders such as:
The dopamine D4 receptor (D4R) was first cloned in 1991, distinguished by its high affinity for the atypical antipsychotic clozapine and unique localization in cortical and limbic brain regions [10]. Early research linked D4R polymorphisms, particularly a 48-base pair variable number tandem repeat (VNTR) in exon 3, to behavioral phenotypes such as attention deficit-hyperactivity disorder (ADHD) and novelty-seeking traits [1] [10]. Genetic studies revealed that the 7-repeat (7R) allele attenuated dopamine signaling efficiency compared to 2R or 4R variants, suggesting a role in cognitive and emotional processing [10]. Initial drug discovery efforts faced challenges due to high homology with D2 and D3 receptors and a lack of selective ligands. Key milestones included the development of early antagonists like L-745,870 and agonists like PD-168,077, which enabled functional characterization of D4R’s role in modulating cognition, exploration, and gamma oscillations [2] [6].
Table 1: Key Historical Milestones in D4 Receptor Research
Year | Milestone | Significance |
---|---|---|
1991 | Cloning of DRD4 gene | Identified unique clozapine affinity & cortical expression |
1996 | Association of 7R allele with ADHD | Established genetic link to neuropsychiatric disorders |
1999 | Characterization of D4R-knockout mice | Revealed reduced novel object exploration |
2003 | Introduction of Ro10-5824 | Provided a selective tool for D4R partial agonism |
The therapeutic potential of D4R ligands arises from their distinct neuroanatomical distribution and signaling mechanisms. Unlike D2 receptors (highly expressed in striatal regions), D4R predominates in the prefrontal cortex (PFC) and hippocampus—areas governing executive function, attention, and memory [8] [10]. This localization minimizes extrapyramidal side effects associated with D2 modulation, making D4R a compelling target for cognitive disorders [4]. Additionally, D4R polymorphisms influence gamma-band oscillations (30–80 Hz), neural correlates of attention and sensory integration [6] [10]. Selective ligands address critical mechanistic gaps:
Table 2: Therapeutic Rationale for Selective D4R Targeting
Dopamine Receptor | Primary Localization | Therapeutic Rationale | Limitations of Non-Selective Ligands |
---|---|---|---|
D4 | Prefrontal cortex, Hippocampus | Cognitive enhancement, Minimal motor side effects | N/A (selective ligands needed) |
D2 | Striatum, Basal ganglia | Antipsychotic efficacy | Extrapyramidal symptoms, Hyperprolactinemia |
D3 | Limbic regions | Antipsychotic/anti-addictive potential | Limited clinical translatability |
Ro10-5824 is a prototypical D4R partial agonist with high binding affinity (Ki = 5.2 nM) and exceptional selectivity (>1,000-fold over D1, D2, D3, and D5 receptors) [3] [4]. Functionally, it stimulates 35S-GTPγS binding with an EC50 of 205 nM and 36% efficacy relative to dopamine, confirming partial agonism [3] [9]. In vivo studies demonstrate its strain-specific behavioral effects: C57BL/6J mice treated with Ro10-5824 (10 mg/kg) exhibit increased novel object exploration and center-field occupancy, while DBA/1J mice show no response, underscoring genetic background’s influence on D4R-mediated behaviors [1] [2].
In common marmosets, Ro10-5824 (3 mg/kg) improves success rates in the Object Retrieval Detour (ORD) task—a measure of executive function—without altering locomotion [6]. This correlates with increased frontal gamma oscillations, suggesting enhanced cortical synchrony. Mechanistically, Ro10-5824 stabilizes interactions with transmembrane serines (notably S5.42 and S5.46), which are critical for dopamine binding and receptor activation [5] [7]. Unlike full agonists, its partial efficacy avoids receptor desensitization, making it a versatile tool for probing D4R’s physiological roles in cognition and exploration.
Table 3: Functional Profile of Ro10-5824 Across Species
Parameter | In Vitro/In Vivo Model | Effect | Significance |
---|---|---|---|
Binding Affinity (Ki) | CHO cells expressing human D4.4R | 5.2 nM | High selectivity vs. other DA receptors |
Functional Efficacy | 35S-GTPγS assay | EC50: 205 nM; 36% max dopamine response | Confirms partial agonism |
Novelty Exploration | C57 mice | Increased center-field exploration | Strain-dependent D4R activation |
Cognitive Enhancement | Common marmosets (ORD task) | Improved success rate at 3 mg/kg | Links D4R to executive function |
Neurophysiology | Marmoset EEG | Increased frontal gamma oscillations | Mechanistic correlate of attention |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7